molecular formula C10H11ClN2 B13338864 6-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine

6-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B13338864
M. Wt: 194.66 g/mol
InChI Key: GDXXLZHCFYFYRC-UHFFFAOYSA-N
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Description

6-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring. The presence of a chlorine atom at the 6th position and an isopropyl group at the 2nd position further defines its chemical structure. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. For instance, the reaction of 2-aminopyridine with chloroacetone under acidic conditions can yield the desired imidazo[1,2-a]pyridine derivative .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are selected to enhance the efficiency of the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atom can yield various substituted imidazo[1,2-a]pyridine derivatives with different functional groups .

Scientific Research Applications

6-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting cellular processes. In medicinal applications, it may target specific pathways involved in disease progression, such as the inhibition of kinases in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(propan-2-yl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 2nd position enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

6-chloro-2-propan-2-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C10H11ClN2/c1-7(2)9-6-13-5-8(11)3-4-10(13)12-9/h3-7H,1-2H3

InChI Key

GDXXLZHCFYFYRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN2C=C(C=CC2=N1)Cl

Origin of Product

United States

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